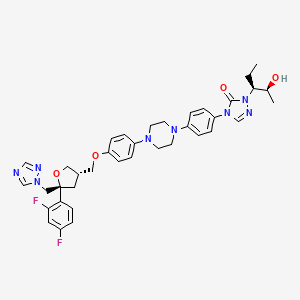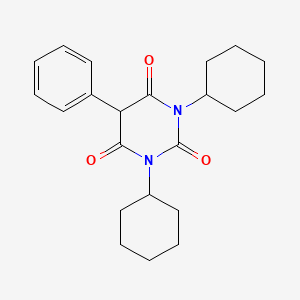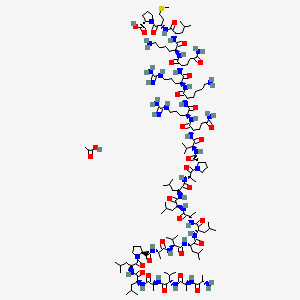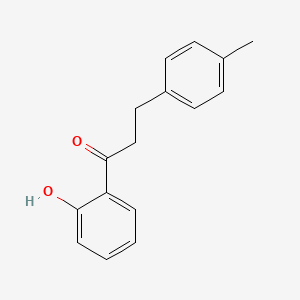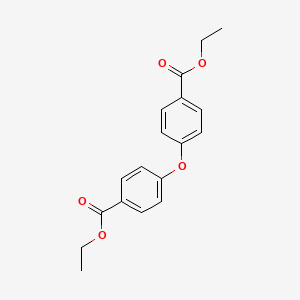
epi-Eriocalyxin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
epi-Eriocalyxin A: is a diterpenoid compound isolated from the plant Isodon eriocalyx. This compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to induce apoptosis in colon cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: epi-Eriocalyxin A is typically isolated from the plant Isodon eriocalyx. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound used in research is obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: epi-Eriocalyxin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes .
Scientific Research Applications
epi-Eriocalyxin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly colon cancer cells.
Mechanism of Action
epi-Eriocalyxin A exerts its effects primarily through the induction of apoptosis in cancer cells. The compound inhibits the activation of ERK1/2 and JNK signaling pathways, which leads to the suppression of Bcl-2 expression. This results in the activation of caspase 3 and Bax, promoting cell apoptosis .
Comparison with Similar Compounds
Eriocalyxin B: Another diterpenoid isolated from Isodon eriocalyx, known for its anti-inflammatory and anticancer properties.
17-hydroxy-jolkinolide B: A diterpenoid with similar anticancer activities.
Parthenolide: A sesquiterpene lactone with potent anticancer properties.
Uniqueness: epi-Eriocalyxin A is unique due to its specific ability to induce apoptosis in colon cancer cells by inhibiting ERK1/2 and JNK activation. This makes it a promising candidate for the development of targeted cancer therapies .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S,1'R,5S,6S,9R,10R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11-,12-,13-,14-,19+,20+/m1/s1 |
InChI Key |
NTFGUZQAIRRLSN-OIOWRWDRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


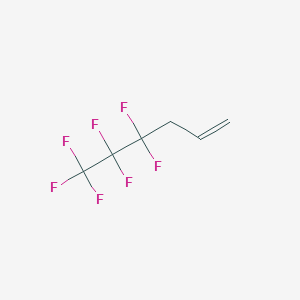


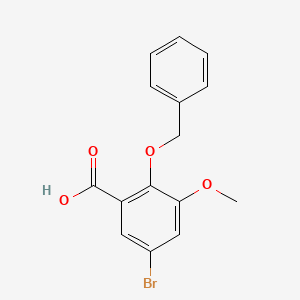
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)


![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

